molecular formula C23H17N3O3 B1223564 N-(2H-13-BENZODIOXOL-5-YL)-6-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE

N-(2H-13-BENZODIOXOL-5-YL)-6-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B1223564
M. Wt: 383.4 g/mol
InChI Key: SJBFKBQILMSIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-13-BENZODIOXOL-5-YL)-6-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core structure substituted with a benzodioxole group, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-6-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Benzodioxole Group: The benzodioxole group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzodioxole boronic acid derivative.

    Attachment of the Pyridine Ring: The pyridine ring can be attached via a nucleophilic aromatic substitution reaction, where a pyridine derivative reacts with the quinoline intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2H-13-BENZODIOXOL-5-YL)-6-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where nucleophiles such as amines or thiols can replace a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amines.

    Substitution: Substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-6-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-13-BENZODIOXOL-5-YL)-6-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and selectivity profiles compared to similar compounds .

Properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-methyl-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H17N3O3/c1-14-5-7-18-16(10-14)17(12-20(26-18)19-4-2-3-9-24-19)23(27)25-15-6-8-21-22(11-15)29-13-28-21/h2-12H,13H2,1H3,(H,25,27)

InChI Key

SJBFKBQILMSIGJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=N5

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=N5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2H-13-BENZODIOXOL-5-YL)-6-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE

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